4-Chloro-2,6-bis(trifluoromethyl)quinoline
Overview
Description
4-Chloro-2,6-bis(trifluoromethyl)quinoline is a quinoline derivative . It is an intermediate formed during the synthesis of other quinoline derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C11H4ClF6N . The molecular weight is 299.6 . The structure includes a quinoline core with chlorine and trifluoromethyl groups attached .Scientific Research Applications
Optical and Morphological Studies
4-Chloro-2,6-bis(trifluoromethyl)quinoline and related compounds have been investigated for their unique optical properties, such as absorption, emission, and aggregation-induced emission (AIE) characteristics. These studies have illustrated the effects of solvent polarities on these properties and have explored the morphological aspects through scanning electron microscopy (SEM), revealing distinct forms like ice flakes and microcrystals. This research opens avenues for applications in materials science, particularly in the development of new fluorescent materials and the study of solvatochromism (A. Rajalakshmi & N. Palanisami, 2020).
Anticancer Studies
The synthesis and characterization of novel quinoline derivatives have been a subject of interest due to their potential anticancer properties. Comparative studies on tri-quinoline systems have shown higher cytotoxicity in certain cancer cell lines, such as human cervical cancer cells, highlighting the potential for quinoline compounds in chemotherapy (Kasirajan Gayathri et al., 2017).
Antimalarial and Antibacterial Activities
Quinoline compounds, including those with chloro-substituents, have been widely used in the treatment of malaria due to their ability to interfere with the digestion of hemoglobin in the malaria parasite. Despite the emergence of drug resistance, the study of these compounds continues to provide valuable insights into the development of new antimalarials by understanding their mode of action and potential for overcoming resistance (K. Raynes, 1999).
Photovoltaic Properties
Research into the photovoltaic properties of quinoline derivatives has revealed their potential in the fabrication of organic–inorganic photodiodes. The study of these compounds' electrical properties and their response to illumination has opened up new possibilities for their use in solar energy conversion and the development of novel photodiodes (H. Zeyada et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that quinoline derivatives can interact with various biological targets, such as enzymes and receptors, depending on their specific substitutions .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways depending on their specific substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-bis(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Properties
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOEGXROJASCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347867 | |
Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91991-79-6 | |
Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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